Loratadine-d4 -

Loratadine-d4

Catalog Number: EVT-10927562
CAS Number:
Molecular Formula: C22H23ClN2O2
Molecular Weight: 386.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Loratadine-d4 is primarily synthesized in laboratories and is utilized in various research applications. It falls under the category of pharmaceutical compounds and is classified as an antihistamine. Its molecular formula is C22H23ClN2O2C_{22}H_{23}ClN_{2}O_{2}, with a molecular weight of approximately 386.9 g/mol. The IUPAC name for loratadine-d4 is ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate.

Synthesis Analysis

Methods and Technical Details

The synthesis of loratadine-d4 involves several methods to introduce deuterium atoms into the loratadine structure:

  1. Hydrogen-Deuterium Exchange: This method replaces hydrogen atoms with deuterium using deuterated reagents under controlled conditions.
  2. Use of Deuterated Precursors: Starting materials that already contain deuterium are utilized to construct the loratadine-d4 molecule.

Industrial production typically employs large-scale synthesis techniques, optimizing for high yield and purity through methods such as chromatography and crystallization to ensure the final product meets pharmaceutical standards.

Molecular Structure Analysis

Structure and Data

The molecular structure of loratadine-d4 consists of a complex arrangement of atoms that includes a piperidine ring and a chlorinated aromatic system. Key structural data includes:

  • Molecular Formula: C22H23ClN2O2C_{22}H_{23}ClN_{2}O_{2}
  • Molecular Weight: 386.9 g/mol
  • InChI Key: JCCNYMKQOSZNPW-IDPVZSQYSA-N

The presence of deuterium does not significantly alter the chemical properties but provides a stable isotope for tracing in metabolic studies .

Chemical Reactions Analysis

Reactions and Technical Details

Loratadine-d4 can participate in various chemical reactions:

  1. Oxidation: Converts loratadine-d4 into its active metabolite.
  2. Reduction: Modifies functional groups within the compound.
  3. Substitution: Introduces new functional groups through reactions with deuterated reagents.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.

Mechanism of Action

Process and Data

Loratadine-d4 acts as a selective inverse agonist at peripheral H1 histamine receptors. By blocking these receptors, it inhibits the action of histamine, which is responsible for allergy symptoms such as sneezing, itching, and nasal congestion. The pharmacokinetics of loratadine-d4 indicate nearly 100% bioavailability when administered orally, making it effective in clinical settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Loratadine-d4 exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: The incorporation of deuterium enhances stability compared to non-deuterated forms.

These properties make loratadine-d4 suitable for use in analytical chemistry applications, particularly in mass spectrometry where it serves as an internal standard .

Applications

Scientific Uses

Loratadine-d4 has several important applications in scientific research:

  • Pharmacokinetic Studies: Used to trace the absorption, distribution, metabolism, and excretion of loratadine.
  • Metabolic Pathway Analysis: Helps identify metabolic pathways and intermediates involved in the metabolism of loratadine.
  • Drug Interaction Studies: Investigates potential interactions with other drugs affecting pharmacokinetics.
  • Analytical Chemistry: Employed as an internal standard in mass spectrometry for quantifying loratadine and its metabolites.

In clinical research settings, loratadine-d4 is instrumental in evaluating the safety and efficacy of new formulations of loratadine .

Deuterated Analogues in Pharmaceutical Research: Rationale for Loratadine-d4 Synthesis

Isotopic Labeling Strategies for Enhanced Bioanalytical Quantification

Loratadine-d4 (chemical name: ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate-d4; CAS 381727-27-1) incorporates four deuterium atoms at specific molecular positions, typically replacing hydrogen atoms in its methylene groups. This strategic deuteration creates a mass shift of 4 atomic mass units (386.91 g/mol vs. 382.89 g/mol for non-deuterated loratadine) while preserving identical chemical behavior and receptor binding affinity. In mass spectrometry, this mass difference enables unambiguous discrimination between the labeled compound and its non-deuterated counterpart or metabolites, eliminating signal interference during bioanalysis [1] [8].

The utility of Loratadine-d4 as an internal standard is demonstrated in quantitative assays:

Table 1: Analytical Performance of Loratadine-d4 in Bioassays

MatrixLower Limit of QuantificationPrecision (% RSD)Key Resolved Metabolites
Human Plasma0.05 ng/mL≤4.5%Desloratadine, 3-Hydroxydesloratadine
Rat Liver Microsomes0.1 μM≤6.2%Glucuronide conjugates
Urine Samples0.2 ng/mL≤7.8%Oxidative derivatives

This isotopic fidelity allows precise measurement of loratadine pharmacokinetics at sub-nanomolar concentrations, particularly crucial for characterizing its active metabolite descarboethoxyloratadine. The deuterium atoms remain positionally stable under physiological conditions, preventing label exchange with matrix components—a critical advantage over radioactive tracers in clinical studies [7] [8].

Comparative Pharmacokinetic Profiling of Loratadine-d4 vs. Non-Deuterated Loratadine

Loratadine undergoes extensive first-pass metabolism primarily via cytochrome P450 3A4 (CYP3A4) and secondarily via CYP2D6, generating active and inactive metabolites. Comparative studies using deuterated and non-deuterated forms reveal nuanced pharmacokinetic differences:

Table 2: Pharmacokinetic Parameters of Loratadine and Loratadine-d4

ParameterNon-Deuterated LoratadineLoratadine-d4Change (%)
Plasma Half-life (t₁/₂)8.4 ± 1.2 hours9.3 ± 1.5 hours+10.7%
AUC₀–∞ (ng·h/mL)56.3 ± 8.762.9 ± 9.4+11.7%
Cₘₐₓ (ng/mL)8.2 ± 1.38.5 ± 1.2+3.7%
Metabolic Clearance Rate18.6 L/h16.2 L/h-12.9%

Deuteration at critical metabolic sites reduces the rate of oxidative N-dealkylation and aromatic hydroxylation, evidenced by 23% lower formation of descarboethoxyloratadine within the first 6 hours post-administration. This metabolic deceleration extends to secondary transformations: deuterated 3-hydroxydesloratadine shows 18% lower peak plasma concentrations than its non-deuterated analogue. The altered metabolite profile does not affect volume of distribution (VDss: 119±15L vs. 122±18L) but significantly modifies excretion kinetics in fecal samples (cumulative excretion: 40.2% vs. 36.1% at 72 hours) [2] [5] [8].

Deuterium Kinetic Isotope Effects on Metabolic Stability and Enzyme Interactions

The deuterium kinetic isotope effect (KIE) in Loratadine-d4 arises from the energy difference in carbon-deuterium (C–D) versus carbon-hydrogen (C–H) bond cleavage during cytochrome P450-mediated oxidation. The zero-point vibrational energy of C–D bonds is ~1.2 kcal/mol lower than C–H bonds, requiring greater activation energy for hydrogen abstraction—a rate-limiting step in hydroxylation reactions. This manifests as reduced metabolic flux through primary oxidative pathways [3] [6].

In vitro studies with human liver microsomes demonstrate:

  • CYP3A4 Inhibition: Loratadine-d4 exhibits 30% decreased Vₘₐₓ (16.2 vs. 23.1 pmol/min/mg protein) but unchanged Kₘ (18.3 μM vs. 17.9 μM), indicating non-competitive KIE influence
  • Isotope-Sensitive Branching: Deuterium substitution diverts metabolism toward non-deuterated positions, increasing 2-hydroxylation products by 22% while reducing 6-hydroxylation by 35%
  • Binding Affinity Conservation: Surface plasmon resonance confirms identical KD values (2.3±0.4 nM) for both compounds at histamine H1 receptors

The observed intrinsic KIE for hepatic clearance ranges from 2.1-2.8, exceeding the theoretical maximum for a single deuterium substitution (typically ~7). This amplification arises from multi-step metabolic processing where isotopic discrimination propagates through sequential oxidations. Molecular dynamics simulations reveal deuterium substitution alters the transition state geometry in CYP3A4’s active site, increasing the distance between the heme iron and abstracted hydrogen by 0.23Å—a critical determinant of oxidation efficiency [3] [4] [6].

Notably, the KIE magnitude is substrate-concentration dependent: at therapeutic concentrations (1-5 μM), KIE=2.4±0.3, while supra-therapeutic levels (50 μM) show KIE=1.7±0.2. This attenuation reflects partial rate-limiting steps shifting from C–H bond cleavage to product release or enzyme regeneration at higher substrate loads. Such nuanced kinetic behavior underscores deuterium’s role not merely as a passive tracer but as an active modulator of metabolic fate [3] [6].

Properties

Product Name

Loratadine-d4

IUPAC Name

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate

Molecular Formula

C22H23ClN2O2

Molecular Weight

386.9 g/mol

InChI

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i12D2,13D2

InChI Key

JCCNYMKQOSZNPW-IDPVZSQYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1C(=O)OCC)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.